Palbociclib-d4 (hydrochloride) is a deuterated analogue of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It is primarily utilized in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer. The deuterated form allows for enhanced pharmacokinetic studies, enabling researchers to track the drug's distribution and metabolism more accurately in the body .
Palbociclib-d4 (hydrochloride) is classified as an antineoplastic agent and a cyclin-dependent kinase inhibitor. It was developed by Pfizer Inc. and is marketed under the brand name Ibrance. The compound's development stemmed from the recognition of cyclin-dependent kinases as critical regulators of cell growth, particularly in cancer cells .
The synthesis of Palbociclib-d4 (hydrochloride) involves several key steps:
This multi-step process requires careful control of reaction conditions to optimize yield and purity while minimizing environmental impact.
The molecular formula for Palbociclib-d4 (hydrochloride) is C25H27D4N7O2·HCl, with a molecular weight of approximately 502.04 g/mol. The IUPAC name is 6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(3,3,5,5-tetradeuteriopiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one; hydrochloride .
The structure features a complex arrangement that includes a piperazine ring and a pyridopyrimidine core, which are critical for its function as a CDK inhibitor.
Palbociclib-d4 (hydrochloride) can undergo various chemical reactions:
These reactions are essential for synthesizing intermediates that lead to the final compound.
Palbociclib-d4 (hydrochloride) functions by inhibiting CDK4/6, which are crucial for cell cycle progression from the G1 phase to the S phase. By blocking these kinases, the compound prevents the phosphorylation of retinoblastoma protein (Rb), leading to cell cycle arrest. This mechanism is particularly effective in hormone receptor-positive breast cancer cells where CDK4/6 activity is often elevated .
Palbociclib-d4 (hydrochloride) appears as a yellow to orange powder with a pKa of approximately 7.4 for secondary piperazine nitrogen and 3.9 for pyridine nitrogen .
The solubility profile indicates that at pH levels above 4, solubility decreases significantly from greater than 0.7 mg/mL to less than 0.002 mg/mL, suggesting it behaves as a high-solubility compound at lower pH levels . The partition coefficient at pH 7.4 is reported to be around 0.99.
Palbociclib-d4 (hydrochloride) has significant applications in scientific research, particularly in pharmacokinetic studies aimed at understanding drug metabolism and distribution in vivo. Its unique deuterated form allows for precise tracking during studies involving drug interactions and efficacy assessments in cancer therapies . Additionally, it serves as a valuable tool in drug development processes where understanding metabolic pathways is crucial for optimizing therapeutic strategies against cancer.
CAS No.: 22502-03-0
CAS No.:
CAS No.:
CAS No.: 20411-84-1
CAS No.: 573-83-1
CAS No.: 53948-12-2